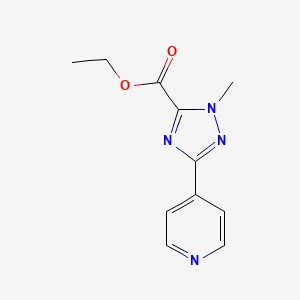ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
CAS No.: 1803610-00-5
Cat. No.: VC2887575
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803610-00-5 |
|---|---|
| Molecular Formula | C11H12N4O2 |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | ethyl 2-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H12N4O2/c1-3-17-11(16)10-13-9(14-15(10)2)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3 |
| Standard InChI Key | DGIVXQGDDLOVEY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NN1C)C2=CC=NC=C2 |
| Canonical SMILES | CCOC(=O)C1=NC(=NN1C)C2=CC=NC=C2 |
Introduction
Structural Characteristics and Identification
Chemical Identity
Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate represents a unique chemical entity with specific molecular characteristics that define its behavior in various chemical and biological systems. The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1803610-00-5 |
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| Molecular Weight | 232.23 g/mol |
| Catalog Number | RCLS131740 |
The compound features a 1,2,4-triazole core with a methyl substituent at the N1 position, a pyridin-4-yl group at position 3, and an ethyl carboxylate functionality at position 5 . This particular arrangement of structural elements contributes to its unique chemical profile and potential applications in research settings.
Structural Comparisons
To better understand the structural context of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, it is valuable to compare it with structurally related compounds. A close analog is ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, which differs only by the absence of the methyl group at the N1 position. This unmethylated analog has a molecular formula of C₁₀H₁₀N₄O₂ and can be represented by the SMILES notation CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2 .
Another related compound is ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, which lacks the pyridin-4-yl substituent at position 3. This compound has a significantly lower molecular weight of 155.15 g/mol, reflecting the absence of the pyridine ring .
Physical and Chemical Properties
Solubility Profile
The solubility characteristics of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate are important parameters for its handling and application in research contexts. Based on available data, the compound exhibits the following solubility profile:
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
| DMSO | Soluble |
This solubility pattern reflects the compound's moderately polar nature, attributed to the presence of multiple nitrogen atoms in the triazole and pyridine rings, balanced by the somewhat lipophilic ethyl ester group . The good solubility in DMSO makes it particularly suitable for biological assays and as a starting material in organic synthesis.
Analytical Characterization
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 219.08765 | 147.4 |
| [M+Na]+ | 241.06959 | 159.7 |
| [M+NH4]+ | 236.11419 | 153.0 |
| [M+K]+ | 257.04353 | 156.6 |
| [M-H]- | 217.07309 | 147.2 |
| [M+Na-2H]- | 239.05504 | 154.1 |
| [M]+ | 218.07982 | 148.7 |
| [M]- | 218.08092 | 148.7 |
Research Applications
Structure-Activity Relationships
Information from related triazole research provides insights into how structural modifications might affect the biological activity of compounds like ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate. In studies involving 1,2,4-triazoles as potential TGR5 agonists, the presence of specific functional groups and their spatial arrangement significantly influenced receptor binding and activity .
For example, research on similar heterocyclic systems revealed that the presence of a hydrogen bond donor at the triazole ring was unfavorable for binding with certain receptors . This suggests that the N-methyl group in ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, which blocks a potential hydrogen bond donor site, might actually enhance its interactions with certain biological targets by preventing unfavorable interactions.
Comparative Analysis with Structural Analogs
Structural Variations
The subtle structural differences between ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate and its analogs can provide valuable insights into structure-property relationships:
| Compound | Key Structural Difference | Potential Impact |
|---|---|---|
| Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | Lacks N-methyl group | Provides H-bond donor capability; different electronic distribution |
| Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | Lacks pyridin-4-yl group | Reduced molecular weight; altered polarity and binding potential |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Different triazole isomer; formyl instead of ester; pyridin-3-yl vs. pyridin-4-yl | Different electronic properties; altered spatial arrangement |
These variations highlight how seemingly minor structural modifications can potentially lead to significant changes in physical properties, chemical reactivity, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume